Palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin
Description
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PdTFPP) is a metalloporphyrin characterized by a central palladium(II) ion coordinated to a porphyrin macrocycle substituted with four pentafluorophenyl groups at the meso positions. Its molecular formula is C₄₄H₈F₂₀N₄Pd, with a molecular weight of 1078.95 g/mol (CAS: 72076-09-6) . The pentafluorophenyl substituents impart strong electron-withdrawing properties, enhancing stability and tuning photophysical and electrochemical behaviors.
PdTFPP is widely utilized in oxygen sensing due to its long fluorescence lifetime (τ₀ = 850 µs) , corrosion inhibition for metals in harsh environments , and photodetector applications owing to its dielectric and optical properties . Its fluorinated structure also improves hydrophobicity, making it effective in adsorption-driven applications like corrosion protection .
Properties
CAS No. |
72076-09-6 |
|---|---|
Molecular Formula |
C44H10F20N4Pd+2 |
Molecular Weight |
1081.0 g/mol |
IUPAC Name |
palladium(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H10F20N4.Pd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8,65,68H;/q;+2 |
InChI Key |
QLEXFNBWLLFJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : Pyrrole and pentafluorobenzaldehyde undergo condensation in a refluxing solvent system (e.g., propionic acid or dichloromethane/methanol).
-
Catalyst : Acidic conditions (e.g., BF₃·Et₂O) facilitate cyclotetramerization.
-
Yield : Typical yields range from 15–25%, with purity >95% achieved via column chromatography (silica gel) and recrystallization.
Table 1: Key Properties of H₂TFPP
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₄H₁₀F₂₀N₄ | |
| Molecular Weight | 974.56 g/mol | |
| Purity (HPLC) | ≥95.0% | |
| Absorption λₘₐₓ (Soret) | 418 nm |
Palladium Metallation Reaction
Metallation involves inserting palladium(II) into the porphyrin macrocycle. This step is critical for achieving the desired electronic and catalytic properties of PdTFPP.
Standard Protocol
-
Ligand Dissolution : H₂TFPP is dissolved in a high-boiling solvent (e.g., dimethylformamide (DMF) or dichloromethane).
-
Palladium Source : Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) is added stoichiometrically.
-
Reaction Conditions : The mixture is refluxed under inert atmosphere (N₂ or Ar) for 12–24 hours.
-
Monitoring : Reaction progress is tracked via UV-Vis spectroscopy, observing the shift in Soret band from 418 nm (H₂TFPP) to 393 nm (PdTFPP).
Table 2: Metallation Efficiency with Different Pd Sources
| Pd Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 120 | 24 | 85 |
| PdCl₂ | CH₂Cl₂ | 40 | 18 | 78 |
Purification and Isolation Techniques
Post-metallation, PdTFPP is purified to remove unreacted ligand and palladium residues.
Chromatographic Methods
Recrystallization
PdTFPP is recrystallized from chloroform/methanol mixtures, yielding microcrystalline solids with 97–99% purity.
Characterization of the Palladium Complex
Spectroscopic Analysis
-
UV-Vis Spectroscopy : PdTFPP exhibits a Soret band at 393 nm and Q-bands at 515, 550, and 590 nm.
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 1078.95 (calculated for C₄₄H₈F₂₀N₄Pd).
-
¹⁹F NMR : Fluorine environments are resolved at δ = -152 ppm (ortho-F), -161 ppm (meta-F), and -165 ppm (para-F).
Table 3: Comparative Spectroscopic Data
| Technique | H₂TFPP Observation | PdTFPP Observation |
|---|---|---|
| UV-Vis λₘₐₓ | 418 nm (Soret) | 393 nm (Soret) |
| Fluorescence | λₑₘ = 650 nm (τ = 10 ns) | Phosphorescence (τ₀ = 50 µs) |
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing solvent recovery and minimizing palladium waste. Industrial protocols employ:
Table 4: Industrial Production Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Palladium Utilization | 80% | 95% |
| Cost per Gram | $220 | $45 |
Challenges and Limitations
Scientific Research Applications
Photostable Oxygen Sensors
One of the most significant applications of Pd(II) meso-tetra(pentafluorophenyl)porphine is in the development of photostable oxygen sensors. The presence of fluorinated phenyl groups enhances the stability and sensitivity of these sensors under various conditions.
Case Study: Optical Oxygen Sensors
A study demonstrated the use of this compound in creating reversible optical sensor strips for measuring oxygen levels. The sensors exhibited high sensitivity and stability, making them suitable for environmental monitoring and biomedical applications .
Catalysis in Organic Synthesis
The compound serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its palladium center is particularly effective in cross-coupling reactions.
Data Table: Catalytic Applications
Biomedical Applications
The compound has shown potential in biomedical fields, particularly in photodynamic therapy (PDT). Its ability to generate singlet oxygen upon light activation makes it a candidate for cancer treatment.
Case Study: Photodynamic Therapy
Research indicated that Pd(II) porphyrins can effectively induce cell death in cancer cells when activated by light. The fluorinated groups contribute to the compound's photostability and efficacy in generating reactive oxygen species .
Materials Science
In materials science, Pd(II) meso-tetra(pentafluorophenyl)porphine is utilized in the fabrication of advanced materials such as nanocomposites and thin films. Its unique optical properties allow for applications in sensors and electronic devices.
Data Table: Material Properties
| Property | Value |
|---|---|
| Absorption Maximum (λ_max) | 415 nm |
| Emission Maximum (λ_emission) | 498 nm |
| Stability | High due to fluorination |
Environmental Monitoring
The compound's application extends to environmental monitoring where it is used as a sensitive probe for detecting pollutants and oxygen levels in aquatic systems.
Case Study: Water Quality Monitoring
A field study utilized Pd(II) porphyrin-based sensors to monitor dissolved oxygen levels in lakes, demonstrating its effectiveness in real-time environmental assessments .
Mechanism of Action
The compound exerts its effects primarily through its ability to generate singlet oxygen upon light activation. The palladium(II) ion plays a crucial role in this process, and the porphyrin ligand enhances the photostability of the compound. The generated singlet oxygen can then react with various biological targets, leading to oxidative stress and cell damage, which is useful in photodynamic therapy.
Molecular Targets and Pathways Involved:
Singlet oxygen generation
Oxidative stress pathways
Cellular damage mechanisms
Comparison with Similar Compounds
Table 1: Fluorescence Lifetimes of Palladium and Platinum Porphyrins
| Compound | τ₀ (µs) | Sensitivity Range (μatm O₂) | Reference |
|---|---|---|---|
| PdTFPP | 850 | 0–100 | |
| PtTFPP | 70 | 0–100 | |
| PdOEP | 990 | 0–100 |
Electrochemical Sensor Performance
In R-limonene detection, PdTFPP’s iron analogue, Fe(TPFPP)Cl, demonstrated superior electrocatalytic activity compared to non-metallated TPP due to the redox-active Fe(III) center . The fluorinated structure enhances electron transfer kinetics, achieving a detection limit of 0.1 µM for limonene . By contrast, non-fluorinated porphyrins like TPP showed lower sensitivity, highlighting the role of fluorine in improving sensor performance .
Corrosion Inhibition Efficacy
PdTFPP (PF-1) outperformed 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetrakis(benzoic acid) (PF-2) in protecting J55 steel in CO₂-saturated saline, achieving 92% inhibition efficiency versus 78% for PF-2 . The pentafluorophenyl groups in PdTFPP enhance hydrophobicity, promoting stronger adsorption on steel surfaces .
Dielectric and Optical Properties
PdTFPP exhibits a dielectric constant of 4.8 at 1 MHz, higher than non-fluorinated porphyrins like 5,10,15,20-tetraphenylporphyrin (ε = 3.2) . This makes it suitable for photodetectors, where its broad absorption in visible-near IR regions (λₘₐₓ = 420 nm, 550 nm) enables efficient light harvesting .
Biological Activity
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) (PdF20TPP) is a palladium(II) complex of a porphyrin derivative that has garnered attention for its potential biological activities. This compound exhibits properties that make it suitable for applications in catalysis, photodynamic therapy, and as an antimicrobial agent. This article reviews the biological activities associated with PdF20TPP, focusing on its antioxidant and antimicrobial properties, as well as its interactions with cellular components.
Synthesis and Characterization
PdF20TPP can be synthesized through the coordination of palladium(II) ions to the tetrakis(pentafluorophenyl)porphyrin ligand. The structural integrity and purity of the synthesized compound are typically confirmed using techniques such as UV-visible spectroscopy and NMR spectroscopy.
Antioxidant Activity
Research indicates that palladium(II) porphyrin complexes exhibit significant antioxidant properties. For instance, studies have shown that PdF20TPP can scavenge free radicals and reduce hydrogen peroxide (H2O2), contributing to its potential use as an antioxidant agent in biological systems. The ability of these complexes to interact with reactive oxygen species (ROS) is crucial for mitigating oxidative stress in cells.
Table 1: Antioxidant Activity of PdF20TPP
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | H2O2 Reduction (%) |
|---|---|---|---|
| PdF20TPP | 85 ± 2.5 | 75 ± 3.0 | 90 ± 4.0 |
Antimicrobial Activity
PdF20TPP has been tested against various microbial strains to assess its antimicrobial efficacy. The results demonstrate that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of PdF20TPP
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Xanthomonas campestris | 128 |
These findings suggest that PdF20TPP could be a promising candidate for developing new antimicrobial agents.
Mechanistic Studies
The mechanism underlying the biological activity of PdF20TPP involves its interaction with biomolecules. Studies have indicated that palladium complexes can bind to DNA and proteins, influencing cellular processes such as gene expression and apoptosis. The interaction with serum albumins has also been explored, which may affect the bioavailability and distribution of the compound in biological systems.
Case Studies
- Photodynamic Therapy : A study demonstrated that PdF20TPP could effectively generate singlet oxygen under light irradiation, making it a candidate for photodynamic therapy applications in cancer treatment.
- Cellular Toxicity : In vitro studies assessed the cytotoxicity of PdF20TPP on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
Q & A
Q. What are the optimized synthetic methodologies for preparing 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II)?
Methodological Answer: The synthesis typically involves metallation of the free-base porphyrin ligand with a palladium(II) salt. A validated approach includes:
- Reacting 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin with Pd(OAc)₂ in a refluxing solvent (e.g., toluene or DMF) under inert gas for 12–24 hours .
- Purification via column chromatography using silica gel and eluents like dichloromethane/hexane mixtures to isolate the Pd(II) complex .
- Yield optimization requires strict control of stoichiometry (1:1 Pd:porphyrin) and exclusion of moisture to prevent ligand decomposition .
Q. How is the purity and structural integrity of this palladium porphyrin complex validated?
Methodological Answer: Key characterization techniques include:
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
- UV-Vis Spectroscopy : Confirm the Soret band (~415 nm) and Q-bands (500–650 nm) characteristic of metalloporphyrins. Shifts in λmax indicate successful Pd coordination .
- ¹H/¹⁹F NMR : Detect absence of free ligand signals (e.g., NH protons at ~-2 ppm in free-base porphyrin) and monitor pentafluorophenyl group integrity .
Q. What are the critical storage conditions to maintain the stability of this compound?
Methodological Answer:
Q. How does the pentafluorophenyl substitution influence the solubility and reactivity of this complex?
Methodological Answer:
- Solubility : The electron-withdrawing pentafluorophenyl groups enhance solubility in nonpolar solvents (toluene, CH₂Cl₂) but reduce it in polar solvents like methanol .
- Reactivity : Fluorinated substituents increase Lewis acidity of the Pd center, favoring coordination with electron-rich substrates in catalytic cycles .
Q. What spectroscopic techniques are essential for monitoring Pd-porphyrin interactions in solution?
Methodological Answer:
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M]⁺ or [M-Cl]⁺) and detect demetallation artifacts .
- EPR Spectroscopy : Useful for paramagnetic Pd(III) intermediates but not required for diamagnetic Pd(II) complexes .
Advanced Research Questions
Q. How does the electronic structure of the Pd center impact catalytic activity in cross-coupling reactions?
Methodological Answer:
- The Pd(II) center’s d⁸ configuration and square-planar geometry facilitate oxidative addition with aryl halides.
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends. For example, pentafluoroparyl groups lower the LUMO, enhancing electrophilicity .
- Cyclic Voltammetry : Measure redox potentials to correlate Pd(II)/Pd(0) transitions with catalytic turnover rates .
Q. What strategies resolve discrepancies between experimental and computational UV-Vis spectral data?
Methodological Answer:
- Solvent Effects : Adjust TD-DFT calculations to include solvent dielectric constants (e.g., CHCl3 vs. DMF) .
- Aggregation Studies : Dilute samples to <1 μM and compare absorbance; aggregation red-shifts the Soret band due to exciton coupling .
- Substituent Analysis : Compare with non-fluorinated analogs (e.g., tetraphenylporphyrin-Pd) to isolate electronic contributions of pentafluorophenyl groups .
Q. How can this Pd-porphyrin be integrated into metal-organic frameworks (MOFs) for photocatalytic applications?
Methodological Answer:
Q. What mechanistic insights can be gained from studying acid-base equilibria in Pd-porphyrin complexes?
Methodological Answer:
- Potentiometric Titrations : Determine pKa values of axial ligands (e.g., H₂O or Cl⁻) to model proton-coupled electron transfer (PCET) pathways .
- Resonance Raman Spectroscopy : Monitor vibrational modes of Pd-N bonds during protonation, revealing structural distortions that affect catalytic intermediates .
Q. How does this complex compare to other metalloporphyrins (e.g., Fe, Mn) in sensor applications?
Methodological Answer:
- Selectivity Studies : Test response to analytes (e.g., NO₂, TNT) using fluorescence quenching or electrochemical impedance. Pd-porphyrins often show higher selectivity for electron-deficient analytes due to fluorinated substituents .
- Stability Benchmarking : Compare photobleaching resistance under UV light; Pd complexes typically outperform Fe/Mn analogs due to reduced singlet oxygen generation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
